molecular formula C8HF4NO B6291770 3-Cyano-2,4,5-trifluoro-benzoyl fluoride CAS No. 214774-56-8

3-Cyano-2,4,5-trifluoro-benzoyl fluoride

Cat. No.: B6291770
CAS No.: 214774-56-8
M. Wt: 203.09 g/mol
InChI Key: ZMHXHDXZVQIKEG-UHFFFAOYSA-N
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Description

3-Cyano-2,4,5-trifluoro-benzoyl fluoride is an organic compound characterized by the presence of cyano, trifluoro, and benzoyl fluoride functional groups

Preparation Methods

The synthesis of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride typically involves multiple steps starting from 5-fluoro-1,3-xylene. The process includes:

    Bichlorination: 5-fluoro-1,3-xylene is bichlorinated in the ring in the presence of a catalyst under ionic conditions to produce 2,4-dichloro-5-fluoro-1,3-dimethylbenzene.

    Side Chain Chlorination: The resulting compound undergoes chlorination in the side chains under free-radical conditions to form 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene.

    Hydrolysis: This intermediate is hydrolyzed to yield 2,4-dichloro-5-fluoro-3-dichloromethylbenzoic acid.

    Formylation: The acid is then converted to 2,4-dichloro-5-fluoro-3-formyl-benzoic acid.

    Nitrile Formation: The aldehyde group is reacted to form 2,4-dichloro-5-fluoro-3-N-hydroxyiminomethyl-benzoic acid, which is then converted to the nitrile 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride.

    Fluorine/Chlorine Exchange: Finally, the nitrile undergoes a fluorine/chlorine exchange to produce this compound

Chemical Reactions Analysis

3-Cyano-2,4,5-trifluoro-benzoyl fluoride can undergo various chemical reactions, including:

Scientific Research Applications

3-Cyano-2,4,5-trifluoro-benzoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the trifluoro groups can enhance the compound’s stability and reactivity. The benzoyl fluoride group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

3-Cyano-2,4,5-trifluoro-benzoyl fluoride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-cyano-2,4,5-trifluorobenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF4NO/c9-5-1-3(8(12)14)6(10)4(2-13)7(5)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHXHDXZVQIKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C#N)F)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572173
Record name 3-Cyano-2,4,5-trifluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214774-56-8
Record name 3-Cyano-2,4,5-trifluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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